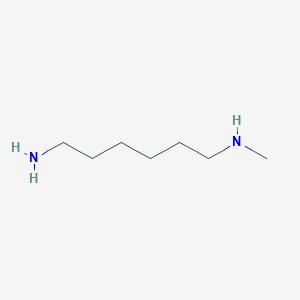

(6-Aminohexyl)(methyl)amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N'-methylhexane-1,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-9-7-5-3-2-4-6-8/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFWLCJAPSAGCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Chemistry of 6 Aminohexyl Methyl Amine

Reaction Pathways of the Primary Amine Moiety

The terminal primary amine in (6-Aminohexyl)(methyl)amine is the more sterically accessible and generally more nucleophilic of the two nitrogen centers, making it the primary site for a variety of chemical transformations.

Acylation Reactions for Amide Formation

The primary amine of this compound readily undergoes acylation to form stable amide bonds. This nucleophilic acyl substitution reaction typically involves reacting the diamine with acylating agents such as acid chlorides, acid anhydrides, or esters. ncert.nic.in The reaction proceeds by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. ncert.nic.in To drive the reaction to completion, a base like pyridine (B92270) is often used to neutralize the acidic byproduct (e.g., HCl from an acid chloride), shifting the equilibrium toward the amide product. ncert.nic.in Due to the higher reactivity of the primary amine, selective acylation at this position is feasible under controlled conditions.

Table 1: Acylation Reactions of Primary Amines

| Reactant | Acylating Agent | Product Type | General Conditions |

|---|---|---|---|

| Primary Amine | Acid Chloride | Amide | Presence of a base (e.g., pyridine) |

| Primary Amine | Acid Anhydride | Amide | Nucleophilic acyl substitution |

Urethane (B1682113) and Urea (B33335) Linkage Formation

The primary amine moiety is a key site for the formation of urethane and urea linkages, which are fundamental to the synthesis of polyurethanes and polyureas.

Urethane Formation: The reaction of the primary amine with isocyanates (R-N=C=O) yields an N,N'-disubstituted urea, not a urethane. Urethanes are typically formed from the reaction of an isocyanate with an alcohol. However, alternative, isocyanate-free routes can produce urethanes from amines. For instance, the reaction of amines with cyclic carbonates under appropriate conditions can yield hydroxyurethanes. acs.org A general route to carbamates (a substructure of urethanes) involves reacting amines with chloroformates or dicarbonates.

Urea Formation: The most direct method for forming a urea linkage at the primary amine position is its reaction with an isocyanate. The nucleophilic primary amine attacks the electrophilic carbon of the isocyanate group, resulting in a substituted urea. commonorganicchemistry.com Alternative methods include reacting the amine with phosgene (B1210022) or its safer equivalents like carbonyldiimidazole (CDI), or through the Curtius rearrangement of an acyl azide (B81097) to form an isocyanate in situ, which then reacts with the amine. commonorganicchemistry.comnih.gov The reaction of diamines like 1,6-hexanediamine (B7767898) with CO2 can also produce polyureas under specific catalytic conditions. researchgate.net

Table 2: Urethane and Urea Formation Reactions

| Linkage Type | Reactants | Key Intermediate/Method |

|---|---|---|

| Urethane | Amine + Cyclic Carbonate | Isocyanate-free synthesis |

| Urea | Amine + Isocyanate | Direct addition |

| Urea | Amine + Carbamate | Nucleophilic substitution |

| Urea | Amine + Phosgene Equivalent (e.g., CDI) | In situ isocyanate or activated carbonyl |

Imine and Enamine Formation

When reacted with aldehydes or ketones, the primary amine of this compound forms an imine, also known as a Schiff base. organicchemistrytutor.comunizin.orglibretexts.org This condensation reaction is typically catalyzed by a mild acid and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. pressbooks.publibretexts.org Subsequent dehydration of this intermediate leads to the formation of the carbon-nitrogen double bond (C=N) characteristic of an imine. chemistrysteps.comlibretexts.orglibretexts.org The reaction is reversible and the rate is optimal at a weakly acidic pH of around 4 to 5. unizin.orglibretexts.org In contrast, the secondary amine moiety of the molecule would react with an aldehyde or ketone to form an enamine, which contains a C=C double bond adjacent to the nitrogen atom. organicchemistrytutor.comchemistrysteps.com

Nucleophilic Addition Reactions

The primary amine's nucleophilicity enables it to participate in various nucleophilic addition reactions.

Addition to Carbonyls: As mentioned above, the initial step in imine formation is the nucleophilic addition of the amine to an aldehyde or ketone carbonyl group to form a tetrahedral carbinolamine intermediate. unizin.orgpressbooks.pubmsu.edu This step is fundamental to the reactivity of amines with carbonyl compounds.

Conjugate (Michael) Addition: The primary amine can act as a nucleophile in a conjugate addition reaction, specifically an aza-Michael addition. wikipedia.org In this reaction, the amine adds to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). organic-chemistry.orgmasterorganicchemistry.com This 1,4-addition is a powerful method for forming carbon-nitrogen bonds and is a key step in the synthesis of more complex molecules. wikipedia.org

Reactivity of the Secondary Methylamine (B109427) Moiety

The secondary methylamine group exhibits its own distinct reactivity, primarily centered on reactions at the nitrogen atom, though it is generally less reactive than the primary amine due to steric hindrance from the methyl group and the hexyl chain.

N-Alkylation and N-Acylation Reactions

The hydrogen atom on the secondary amine can be substituted through alkylation and acylation reactions.

N-Alkylation: The secondary amine can react with alkyl halides in a nucleophilic substitution reaction to form a tertiary amine. msu.edu This reaction, however, can be difficult to control, as the resulting tertiary amine can compete with the starting secondary amine for the alkyl halide, potentially leading to the formation of a quaternary ammonium (B1175870) salt through over-alkylation. msu.edulibretexts.org The methylation of both amine groups in the related compound 1,6-hexanediamine using reagents like formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) is a known industrial process to produce tetramethylated products. nbinno.comgoogle.com

N-Acylation: Similar to the primary amine, the secondary amine can undergo acylation with acid chlorides or anhydrides to yield an amide (specifically, an N,N-disubstituted amide). ncert.nic.inlibretexts.org The resulting amide is significantly less nucleophilic than the starting amine, which prevents further acylation at the same nitrogen atom. libretexts.org This allows for controlled derivatization of the secondary amine group.

Table 3: Derivatization of the Secondary Amine

| Reaction Type | Reagent | Product | Potential Issues/Notes |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Tertiary Amine | Over-alkylation can lead to quaternary ammonium salts. |

Quaternization Strategies

Quaternization of this compound involves the alkylation of the tertiary amine center to form a quaternary ammonium salt. This transformation is typically achieved through the Menschutkin reaction, which involves the treatment of the tertiary amine with an alkyl halide. wikipedia.orgnih.gov The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov

The quaternization of diamines such as this compound can be influenced by several factors, including the nature of the alkylating agent, the solvent, and the reaction temperature. For instance, the use of more reactive alkylating agents like dimethyl sulfate (B86663) can facilitate the reaction, which can be conducted at high temperatures without a solvent. google.com The choice of solvent can also play a crucial role, with polar solvents sometimes being preferred to facilitate the reaction. google.com

In the context of this compound, selective quaternization of the secondary amine would first require its conversion to a tertiary amine, for example, through exhaustive methylation. Subsequent reaction with an alkylating agent would then yield the quaternary ammonium salt at that position, leaving the primary amine available for other transformations, provided it is suitably protected. The quaternization process is generally exothermic and requires careful monitoring of the reaction temperature. google.com

Table 1: Factors Influencing Quaternization of Amines

| Factor | Influence on Reaction | Example Alkylating Agents |

| Alkylating Agent | Reactivity influences reaction rate and conditions. | Methyl iodide, Benzyl chloride, Dimethyl sulfate wikipedia.org |

| Solvent | Can affect reaction rate and product solubility. | Chloroform, Water, Alkanols nih.govgoogle.com |

| Temperature | Higher temperatures can increase the reaction rate. | Can be conducted at elevated temperatures (e.g., >50°C) nih.gov |

| Steric Hindrance | Bulky substituents on the amine or alkylating agent can slow the reaction. | N/A |

Selective Functionalization Strategies for Dual Amine Centers

The presence of two distinct amine centers in this compound—a primary and a secondary amine—presents both a challenge and an opportunity for selective functionalization. The differential reactivity of these two centers can be exploited to achieve regioselective derivatization.

Differential Reactivity Based on Steric and Electronic Factors

The primary and secondary amine groups in this compound exhibit different reactivities due to a combination of steric and electronic factors. Generally, secondary amines are stronger bases than primary amines because the alkyl groups are electron-releasing, pushing electron density towards the nitrogen atom and making it a more potent nucleophile. chemrevise.org However, steric hindrance around the secondary amine, due to the presence of the methyl group and the hexyl chain, can influence its accessibility to electrophiles compared to the less hindered primary amine.

In certain reactions, such as SNAr reactions with cyanuric chloride, secondary amines have shown increased reactivity compared to primary amines. researchgate.net This difference in reactivity can be significant, with studies on other diamines showing reactivity differences of around 20 times between cyclic secondary amines and primary amines. researchgate.netnih.gov This inherent difference in nucleophilicity can be leveraged for selective reactions, where a less sterically demanding electrophile might preferentially react with the more nucleophilic secondary amine.

Protecting Group Strategies in Selective Derivatization

To achieve high selectivity in the functionalization of this compound, the use of protecting groups is a common and effective strategy. organic-chemistry.org Protecting groups temporarily block one of the amine functionalities, allowing the other to be modified. organic-chemistry.org The choice of protecting group is crucial and should be guided by its stability under the planned reaction conditions and the ease of its subsequent removal. organic-chemistry.org

Common protecting groups for amines include carbamates such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.comoup.com These groups render the nitrogen non-nucleophilic. masterorganicchemistry.com For diamines, it is possible to achieve selective protection. For instance, a facile method for mono-Boc protection of diamines has been developed. researchgate.net

An orthogonal protecting group strategy can be employed where the two amine groups are protected with groups that can be removed under different conditions. organic-chemistry.org For example, a Boc group, which is acid-labile, could be used to protect one amine, while an Fmoc group, which is base-labile, protects the other. organic-chemistry.org This allows for the sequential deprotection and functionalization of each amine center.

Table 2: Common Amine Protecting Groups and Their Removal Conditions

| Protecting Group | Abbreviation | Removal Conditions |

| tert-Butyloxycarbonyl | Boc | Acidic conditions (e.g., TFA) masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenolysis or strong acids masterorganicchemistry.comwikidot.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) masterorganicchemistry.com |

| 2,2,2-Trichloroethoxycarbonyl | Troc | Reductive conditions (e.g., Zn dust) wikidot.com |

C-H Bond Functionalization Adjacent to Amine

The functionalization of C-H bonds adjacent to the amine groups in this compound represents an atom-economical approach to introduce complexity. nih.gov This strategy avoids the need for pre-functionalized substrates. A variety of methods for the functionalization of sp3 C-H bonds in amines have been developed, often relying on catalysis. nih.govthieme-connect.com

One approach involves the use of a directing group, which positions a metal catalyst in proximity to a specific C-H bond, enabling its selective activation. researchgate.net While many methods require the amine to be protected or to be tertiary, there are also protecting-group-free approaches for the α-functionalization of cyclic secondary amines. nih.gov These methods are highly desirable as they reduce the number of synthetic steps. The regioselectivity of such reactions can be influenced by electronic and steric factors, often favoring the functionalization of the less hindered or more electronically activated C-H bond. nih.gov

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. organic-chemistry.org this compound, with its primary and secondary amine functionalities, is a suitable candidate for participation in several MCRs, most notably the Ugi and Passerini reactions.

The Ugi four-component condensation (U-4CC) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org The reaction is typically rapid and exothermic. wikipedia.org The primary amine of this compound can readily participate as the amine component in the Ugi reaction. The reaction mechanism is thought to proceed through the formation of an imine from the amine and aldehyde, which is then attacked by the isocyanide and the carboxylate. wikipedia.orgmdpi.com

The Passerini three-component reaction involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. organic-chemistry.org While the classical Passerini reaction does not directly involve an amine, variations and subsequent transformations of the products can incorporate amino functionalities. For instance, the products of a Passerini reaction can be further modified in a post-condensation step to introduce amine-containing fragments.

The use of a diamine like this compound in these reactions allows for the introduction of a functional handle (the unreacted amine group, assuming selective reaction at one site) for further derivatization, making it a valuable building block in combinatorial chemistry and drug discovery.

Chemo-Enzymatic Transformations

For a molecule like this compound, potential enzymatic transformations could include:

Transaminase activity: A transaminase could potentially be used for the selective amination or deamination at a specific position if a suitable keto-analogue were available.

Acylation/Deacylation: Lipases and proteases are known to catalyze the acylation and deacylation of amines, and their selectivity could potentially differentiate between the primary and secondary amine groups.

Oxidation/Reduction: Oxidases or reductases could be employed for selective oxidation or reduction reactions at or near the amine centers, depending on the specific enzyme and substrate compatibility.

The successful application of chemo-enzymatic strategies would depend on identifying an enzyme with the desired activity and selectivity for this compound or a closely related derivative.

Coordination Chemistry and Ligand Design

(6-Aminohexyl)(methyl)amine as a Monodentate Ligand

Ligands that bind to a metal center through a single donor atom are termed monodentate. purdue.edu While diamines like this compound possess two potential nitrogen donor atoms and typically act as chelating agents, several factors can induce monodentate coordination.

One of the nitrogen atoms may coordinate to a metal ion, leaving the other uncoordinated. This can occur under specific conditions:

Protonation: In acidic conditions, one of the amine groups can be protonated to form an ammonium (B1175870) ion. The resulting positive charge and lack of a lone pair on the nitrogen atom prevent it from coordinating to a metal center.

Steric Hindrance: The methyl group on the secondary amine introduces more steric bulk compared to the primary amine. In complexes with sterically demanding environments around the metal center, the less hindered primary amine might preferentially coordinate, leaving the secondary amine unbound.

Coordinative Saturation: If the metal center's coordination sphere is already largely occupied by other ligands, there may only be a single site available, forcing the diamine to act in a monodentate fashion.

This behavior, where a typically chelating ligand coordinates through only one donor site, has been observed in various diamine complexes, emphasizing the ligand's adaptability to the electronic and steric demands of the metal center. rsc.org

Chelating Properties of this compound-Derived Ligands

The most common role for diamines in coordination chemistry is as a chelating ligand, where both nitrogen atoms bind to the same metal center. This process, known as chelation, results in the formation of a stable ring structure.

The stability of these large-ring complexes is influenced by several factors, including the nature of the metal ion, the solvent, and the presence of other ligands in the coordination sphere.

Denticity refers to the number of donor atoms in a ligand that bind to the central metal. wikipedia.org this compound is a potentially bidentate ("two-toothed") ligand, capable of forming two coordinate bonds with a metal ion. libretexts.org

Beyond simple monodentate and bidentate chelation, this ligand can adopt other coordination modes, particularly in polynuclear complexes or coordination polymers:

Bridging Ligand: The diamine can bridge two different metal centers. This can occur in several ways, for instance, with each nitrogen atom coordinating to a different metal ion. This mode is fundamental in the construction of coordination polymers.

Chelating and Bridging: The ligand could chelate to one metal center while one of its amine groups also forms a bridge to an adjacent metal ion.

The specific coordination mode adopted depends on the reaction conditions, the metal-to-ligand ratio, and the geometric preferences of the metal ion.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Structural Implication |

|---|---|---|

| Monodentate | Binds through only one nitrogen donor atom. | Leaves a pendant, uncoordinated amine group. |

| Bidentate (Chelating) | Binds through both nitrogen atoms to a single metal center. | Forms a nine-membered cyclic metal complex. |

| Bidentate (Bridging) | Binds through both nitrogen atoms to two different metal centers. | Forms 1D, 2D, or 3D coordination polymers. |

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating this compound Derivatives

Coordination polymers are extended structures formed from metal ions linked by organic ligands. rsc.orgmonash.eduresearchgate.net Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers with porous structures. Derivatives of this compound can be incorporated into these frameworks, either as primary linkers or as functional pendants on other linker molecules.

The structure of a MOF is determined by the geometry of the metal-containing node and the organic linker. researchgate.net Using flexible aliphatic diamine-derived linkers can lead to flexible MOFs that respond to external stimuli like temperature or guest molecule adsorption. nih.govmdpi.com

When derivatives of this compound are used as linkers or "struts," they can connect metal clusters to form various architectures: researchgate.net

1D Chains: Metal ions linked in a linear fashion by the diamine.

2D Layers: Chains cross-linked to form sheets. These layers can then stack in various ways.

3D Frameworks: Layers connected by other linkers or interpenetrated to form complex three-dimensional networks.

The introduction of functional groups onto the linker molecule is a key strategy for controlling the topology and porosity of the resulting MOF. semanticscholar.orgnih.govnih.govresearchgate.netrsc.org The flexible hexyl chain of this compound can allow for dynamic structural changes, while the amine groups provide sites for further functionalization or interaction.

The amine groups are crucial to the properties of MOFs and coordination polymers. rsc.org They can be incorporated by using amine-bearing linkers during synthesis or by post-synthetic modification, where amine groups are added to the framework after its initial construction.

Porosity and Gas Adsorption: The presence of amine groups within the pores of a MOF can significantly enhance its properties. The basic nitrogen sites can act as strong binding sites for acidic gases like carbon dioxide (CO2). acs.orgresearchgate.net This has made amine-functionalized MOFs promising materials for carbon capture applications. The size and flexibility of the this compound backbone would influence the pore dimensions, while the pendant amine groups would functionalize the pore surface. researchgate.netresearchgate.net However, excessive functionalization can sometimes lead to steric hindrance, which may reduce gas separation capabilities. researchgate.net

Table 2: Influence of Amine Functionality in MOFs

| Property | Effect of Amine Groups |

|---|---|

| Framework Stability | Can increase stability through hydrogen bonding. |

| Porosity | Amine groups occupy pore volume but can also prevent framework collapse. |

| Gas Adsorption | Basic amine sites enhance selective adsorption of acidic gases (e.g., CO2). |

| Catalysis | Can act as basic catalytic sites. |

| Sensing | Interactions with guest molecules can alter the MOF's physical properties (e.g., fluorescence). |

Electronic and Geometric Influences on Metal Center Reactivity

The coordination of this compound to a metal center is anticipated to be primarily through the nitrogen atoms of its primary and secondary amine functionalities. The inherent asymmetry of this ligand, with a primary amine at one end and a secondary N-methylamine at the other, introduces distinct electronic and steric effects that can influence the geometry and reactivity of the resulting metal complex.

Steric and Geometric Effects: The methyl group introduces steric bulk around the secondary amine, which can influence the coordination geometry and the reactivity of the metal center. The flexible hexamethylene chain allows the ligand to act as a chelating agent, forming a stable seven-membered ring with the metal ion. The asymmetry of the ligand can lead to the formation of different geometric isomers.

The presence of the N-methyl group is expected to influence the metal-nitrogen bond lengths and the angles within the coordination sphere. In general, metal-ligand bonds with anionic ligands are shorter than with neutral ligands. chalmers.se While both amine groups in this compound are neutral donors, the differing steric demands of the -NH2 and -NH(CH3) groups could lead to slight variations in the M-N bond lengths. For instance, the M-N(secondary) bond might be slightly longer than the M-N(primary) bond to accommodate the methyl group.

Below is a table illustrating typical M-N bond lengths and N-M-N bite angles for complexes with related N-alkylated diamine ligands, which can serve as an estimate for what might be expected for complexes of this compound.

| Metal Ion | Ligand | M-N Bond Length (Å) | N-M-N Bite Angle (°) |

| Cu(II) | N-methylethylenediamine | ~2.0 - 2.1 | ~85 - 90 |

| Ni(II) | N,N'-dimethylethylenediamine | ~2.1 - 2.2 | ~83 - 88 |

| Zn(II) | N,N-dimethylethylenediamine | ~2.1 - 2.2 | ~80 - 85 |

This table presents representative data from studies on related N-alkylated diamine complexes to illustrate expected values.

Spectroscopic Characterization of Metal-Ligand Interactions

The coordination of this compound to a metal ion can be effectively studied using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible (UV-Vis) spectroscopy.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination of amine ligands. The free this compound ligand would exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The primary amine (-NH2) group is expected to show two bands (symmetric and asymmetric stretches), while the secondary amine (-NH(CH3)) will show a single band. Upon coordination to a metal center, these N-H stretching frequencies are expected to shift, typically to lower wavenumbers, due to the weakening of the N-H bond as electron density is drawn towards the metal. Additionally, new bands corresponding to the metal-nitrogen (M-N) stretching vibrations may appear in the far-IR region (typically below 600 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the metal complex in solution. Upon coordination, the chemical shifts of the protons and carbons in the vicinity of the nitrogen atoms will be affected. The protons on the carbons adjacent to the nitrogen atoms (α-protons) and the N-methyl protons are particularly sensitive to the coordination environment and will typically show a downfield shift. The broadness of the N-H proton signal in ¹H NMR can also be indicative of coordination and exchange processes. For diamagnetic complexes, the changes in chemical shifts can provide insights into the conformation of the chelate ring in solution.

UV-Visible (UV-Vis) Spectroscopy: For complexes with transition metals that have d-electrons, UV-Vis spectroscopy can reveal information about the electronic structure of the metal center. The coordination of the amine ligand creates a specific ligand field around the metal ion, which influences the energies of the d-orbitals. This results in characteristic d-d electronic transitions that appear as absorption bands in the visible region of the spectrum. The position and intensity of these bands are sensitive to the geometry of the complex and the nature of the ligands. For example, the formation of a copper(II) complex with this compound would likely result in a broad absorption band in the visible region, characteristic of d-d transitions in a distorted octahedral or square planar environment.

The following table summarizes the expected spectroscopic changes upon coordination of an N-alkylated diamine ligand to a metal ion.

| Spectroscopic Technique | Observed Parameter | Expected Change Upon Coordination |

| Infrared (IR) | N-H stretching frequency | Shift to lower wavenumbers |

| M-N stretching frequency | Appearance of new bands in the far-IR | |

| NMR (¹H & ¹³C) | Chemical shift of α-protons/carbons | Downfield shift |

| Chemical shift of N-methyl protons/carbon | Downfield shift | |

| UV-Visible | d-d transition bands | Appearance of new absorption bands in the visible region |

This table provides a general summary of expected spectroscopic shifts based on the behavior of analogous N-alkylated diamine ligands.

Polymer Science and Materials Applications

(6-Aminohexyl)(methyl)amine as a Monomer in Polymer Synthesis

As a monomer, this compound can participate in various polymerization reactions, including step-growth polycondensation and polyaddition. The differential reactivity between its primary and secondary amine groups is a key factor that influences the polymerization process and the final polymer structure.

Polyamides, commonly known as nylons, are traditionally synthesized through the polycondensation of a diamine with a dicarboxylic acid or its derivative, such as a diacid chloride colorado.eduwvu.edu. This reaction typically requires two reactive functional groups on each monomer to achieve high molecular weight linear polymers. For instance, the synthesis of Nylon 6,10 involves the reaction of 1,6-hexanediamine (B7767898) with sebacoyl chloride terrificscience.org.

When this compound is used in polyamide synthesis, its structure dictates a significant deviation from traditional nylon formation. The primary amine group (-NH₂) is substantially more nucleophilic and reactive towards an acyl chloride than the secondary amine group (-NHCH₃). Consequently, in a reaction with a diacid chloride like adipoyl chloride, the primary amine will preferentially react to form an amide bond.

The secondary amine, however, acts as a chain-terminating group. Its lower reactivity and the steric hindrance from the methyl group prevent it from readily participating in chain propagation. This results in the formation of low molecular weight polymers or oligomers rather than the long-chain polymers characteristic of conventional nylons. The N-methylated amide linkage also disrupts the regular hydrogen bonding that occurs between chains in traditional nylons like Nylon 6,6 nist.gov. This disruption leads to a more amorphous polymer structure.

The expected properties of a polyamide synthesized using this compound, compared to a conventional polyamide like Nylon 6,6, are summarized below.

| Property | Conventional Polyamide (e.g., Nylon 6,6) | Polyamide from this compound | Rationale for Difference |

| Molecular Weight | High | Low (Oligomeric) | Secondary amine acts as a chain terminator. |

| Crystallinity | Semi-crystalline | Amorphous | Disruption of inter-chain hydrogen bonding by the N-methyl group. |

| Melting Point (Tm) | High (e.g., ~265 °C for Nylon 6,6) | Significantly Lower / No distinct Tm | Reduced crystallinity and lack of long-range order. |

| Glass Transition Temp (Tg) | Typically 50-80 °C | May be lower | Increased chain flexibility and amorphous nature nih.gov. |

| Solubility | Soluble only in strong acids/solvents | Soluble in a wider range of polar aprotic solvents (e.g., DMF, NMP) mdpi.com. | Weaker intermolecular forces due to reduced hydrogen bonding. |

| Mechanical Strength | High tensile strength | Lower tensile strength and rigidity | Lower molecular weight and lack of crystalline reinforcement. |

Polyurea and polyurethane systems are formed through the rapid reaction of isocyanates with amines and polyols, respectively tri-iso.comgoogleapis.com. Diamines are frequently used as chain extenders in these formulations to build up the hard segment of the polymer, which contributes to its strength and thermal properties researchgate.netgoogle.com.

The use of this compound as a chain extender offers a method for controlling the curing kinetics and modifying the final polymer properties. There is a significant difference in reaction rates between primary and secondary amines with isocyanates; primary amines react much more quickly tri-iso.com.

In a typical polyurea spray application, the rapid gel time is a key feature. However, in some cases, a longer gel time is desirable to allow for better flow and substrate wetting researchgate.net. The use of an asymmetric diamine like this compound introduces a two-stage reactivity profile. The primary amine group will react almost instantaneously with an isocyanate group, while the secondary amine will react at a much slower rate. This differential reactivity can be harnessed to control the curing process, similar to the use of sterically hindered amines researchgate.net.

When incorporated into a polyurethane formulation, the reaction of the diamine with isocyanate groups forms urea (B33335) linkages. The resulting polymer is technically a poly(urethane-urea) researchgate.net. These urea linkages create strong, bidentate hydrogen bonds, which can enhance the physical crosslinking and phase separation between hard and soft segments, often leading to improved mechanical properties compared to conventional polyurethanes researchgate.net. The asymmetric nature of the urea group formed from this compound would disrupt the packing and ordering within the hard segments, influencing properties such as flexibility and tear strength.

Polyimines, also known as Schiff bases, are typically formed from the condensation reaction between diamines and dialdehydes. The resulting imine (C=N) bonds can provide unique thermal and chemical properties to the polymer. When this compound reacts with a dialdehyde (e.g., terephthalaldehyde), only the primary amine group will readily participate in the formation of an imine bond. The secondary amine is generally unreactive under these conditions. This leads to the formation of a linear polyimine with pendant N-methylamino groups along the polymer backbone.

To create a cross-linked polyimine or polyamine network, several strategies could be employed:

Use of a multifunctional aldehyde: Reacting this compound with a trialdehyde would lead to a cross-linked network.

Post-polymerization crosslinking: The pendant secondary amine groups on the linear polyimine chain can be used as reactive sites for a subsequent crosslinking reaction, for example, with a di-epoxide or another suitable crosslinking agent.

Reduction to Polyamines: The polyimine can be chemically reduced (e.g., using sodium borohydride) to convert the imine linkages into stable secondary amine linkages, resulting in a linear polyamine. These polyamine structures can be valuable as chelating agents or as precursors for more complex networks rsc.org.

Functional Polymer Architectures Utilizing this compound

Beyond its use as a primary monomer, this compound is a valuable agent for creating complex and functional polymer architectures, such as graft and block copolymers. Its bifunctional nature allows it to be used as a linking molecule or as a means to introduce reactive functional groups onto a polymer structure.

Graft polymerization is a method used to modify the properties of a polymer by covalently bonding new polymer chains (grafts) onto a pre-existing polymer backbone frontiersin.orgresearchgate.net. One of the main strategies is the "grafting to" method, where a polymer with a reactive functional group is attached to the backbone frontiersin.org.

This compound can be used as a small-molecule linker in this process. For example, a polymer backbone containing electrophilic functional groups, such as acid chloride or epoxide groups, can be modified by reaction with this compound. The highly reactive primary amine will preferentially react with the electrophilic site on the backbone, grafting a short hexyl(methyl)amine moiety onto the polymer.

This process results in a polymer backbone functionalized with pendant secondary amine groups. These groups can then serve several purposes:

Altering Physical Properties: The grafted groups can disrupt chain packing, increasing solubility and lowering the glass transition temperature.

Providing Reactive Sites: The pendant secondary amines can be used as sites for further chemical reactions, such as the initiation of a second polymerization ("grafting from") or the attachment of other functional molecules like dyes, drugs, or biomolecules.

Improving Adhesion: The polar amine groups can improve the adhesion of the polymer to various substrates.

A similar approach is described in patents where amine-containing compounds are grafted onto thermoplastic polymers, sometimes requiring the use of protecting groups to ensure only one amine group reacts google.com. The inherent differential reactivity of this compound could potentially simplify this process by avoiding the need for protection/deprotection steps.

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together mdpi.com. They are known for their ability to self-assemble into nanoscale morphologies. This compound can be utilized in block copolymer synthesis primarily as a linking or functionalizing agent.

One potential application is in linking two different pre-made polymer blocks. For instance, if two polymer blocks (Polymer A and Polymer B) are synthesized with terminal acid chloride groups, this compound could be used as a coupling agent. The primary amine would react with Polymer A, and the less reactive secondary amine could then be forced to react with Polymer B, forming an A-B diblock copolymer.

A more common strategy would be to use the diamine to functionalize the end of a polymer chain. A polymer block with a reactive terminus (e.g., an isocyanate or epoxide) could be "end-capped" by reacting it with an excess of this compound. The reaction would consume the polymer's reactive end, leaving a terminal primary or secondary amine group (depending on which end of the diamine reacts). This newly functionalized polymer can then be used as a macroinitiator for the polymerization of a second block or be coupled to another functionalized polymer block to form the final block copolymer architecture.

Furthermore, diamines are known to be used in the shell cross-linking of block copolymer micelles, which creates stable nanostructures for applications like drug delivery and catalysis tamu.edu. The asymmetric nature of this compound could introduce unique functionalities and properties to the cross-linked shell of such nanostructures.

Dendritic and Hyperbranched Polymer Systems

Dendritic and hyperbranched polymers are characterized by their highly branched, three-dimensional architectures which lead to unique properties such as low viscosity, high solubility, and a high density of terminal functional groups. The synthesis of these polymers often relies on AB₂-type monomers, where 'A' is a functional group that reacts with 'B'.

While not a classical AB₂ monomer, this compound can be conceptualized as a precursor for such systems. The primary amine is significantly more reactive than the secondary amine, particularly in reactions like Michael additions or amidations. This difference in reactivity can be exploited to create branched structures. For instance, in a reaction with a molecule containing both an acrylate (Michael acceptor) and a carboxylic acid or ester group, the primary amine could react preferentially, leading to a branching point.

Hyperbranched poly(amidoamine)s, for example, have been synthesized using Michael addition chemistry with aminoacrylate monomers. By analogy, a multi-step or one-pot synthesis involving this compound and suitable co-monomers could yield hyperbranched structures. The flexible hexyl chain would impart low glass transition temperatures and high mobility to the resulting polymer.

Table 1: Potential Co-monomers for Hyperbranched Polymer Synthesis with this compound

| Co-monomer Class | Specific Example | Reaction Type | Potential Polymer Structure |

| Acrylates | Methyl acrylate | Michael Addition | Hyperbranched Poly(amino-ester) |

| Dicarboxylic Acids | Adipic acid | Amidation | Hyperbranched Polyamide |

| Epoxides | Diglycidyl ether | Ring-Opening | Hyperbranched Poly(ether-amine) |

Surface Modification of Materials via this compound Linkages

The amine groups of this compound are effective for the covalent modification of material surfaces to tailor properties like wettability, biocompatibility, and adhesion. The primary amine can readily react with a variety of surface functional groups, including epoxides, isocyanates, carboxylic acids, and acyl chlorides, to form stable covalent bonds. This grafting process anchors the molecule to the substrate, leaving the secondary amine and the flexible alkyl chain to form the new surface interface.

This modification strategy can be used on a wide range of substrates, including metals (e.g., titanium, aluminum), metal oxides (e.g., silica (B1680970), titania), and other polymers. The resulting amine-functionalized surface can alter the surface charge and increase hydrophilicity.

Polymer Brushes and Coatings

Polymer brushes are dense assemblies of polymer chains tethered by one end to a surface. They are used to control surface properties like friction, adhesion, and biofouling. This compound can act as an effective anchoring molecule for the "grafting-to" or "grafting-from" synthesis of polymer brushes.

Grafting-to: A pre-synthesized polymer with a reactive end group (e.g., an N-hydroxysuccinimide ester) can be attached to a surface previously functionalized with this compound.

Grafting-from: The primary amine of this compound is first attached to the surface. A polymerization initiator is then coupled to the secondary amine, from which polymer chains are subsequently grown via techniques like Atom Transfer Radical Polymerization (ATRP) or Ring-Opening Polymerization (ROP).

The presence of the methyl group on the secondary amine provides steric hindrance that can influence the grafting density and the conformation of the resulting polymer brushes.

Adhesion Promotion and Interfacial Engineering

Amines are widely used as adhesion promoters in coatings, adhesives, and composites by forming chemical and physical bonds across the interface between a substrate and a polymer matrix. The dual functionality of this compound makes it a candidate for interfacial engineering. The primary amine can form strong covalent or ionic bonds with the substrate (e.g., metal oxides or glass), while the secondary amine and the flexible chain can entangle with or react into the polymer overcoat or adhesive. This molecular bridge enhances the interfacial strength and durability of the bond.

Patents have listed N-methyl-1,6-hexanediamine as a potential amine component in moisture-curable compositions, where it would likely function as a cross-linker or chain extender, reacting with isocyanate or silane (B1218182) groups to build the polymer network and ensure adhesion to the substrate.

Table 2: Interfacial Bonding Mechanisms of this compound

| Functional Group | Interaction with Substrate (e.g., Metal Oxide) | Interaction with Polymer Matrix (e.g., Epoxy, Urethane) |

| Primary Amine (-NH₂) | Covalent bonding, hydrogen bonding, acid-base interactions | Covalent bonding (e.g., with epoxy or isocyanate groups) |

| Secondary Amine (-NHCH₃) | Hydrogen bonding | Covalent bonding (less reactive than primary), chain entanglement |

| Alkyl Chain (-(CH₂)₆-) | van der Waals forces | Chain entanglement, improved wetting |

Self-Healing Polymers and Responsive Materials Incorporating Amine Functionality

Self-healing polymers are designed to autonomously repair damage. Many self-healing systems rely on dynamic covalent bonds or encapsulated healing agents. Amine functionality is crucial in several of these mechanisms, such as in epoxy-amine reactions or the formation of reversible imine bonds.

This compound could be incorporated into self-healing materials in several ways:

Epoxy-Based Systems: As a curing agent for epoxy resins. When encapsulated, it can be released upon cracking to react with epoxy functional groups in the matrix, repairing the damage.

Dynamic Covalent Chemistry: The amine groups can participate in reversible reactions. For example, the primary amine can react with an aldehyde or ketone to form a dynamic imine (Schiff base) linkage, which can break and reform under specific stimuli, enabling material flow and crack healing.

Hydrogen Bonding Networks: The presence of both primary and secondary amines allows the molecule to act as a donor for multiple hydrogen bonds, contributing to the self-healing capability of supramolecular polymer networks. The long, flexible spacer is critical for providing the chain mobility needed for the healing process to occur.

Covalent Organic Frameworks (COFs) and Porous Polymer Networks (PPNs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from rigid molecular building blocks. Their synthesis typically requires geometrically well-defined and rigid monomers, usually aromatic amines and aldehydes, to ensure the formation of an ordered, porous structure.

Due to its flexibility and non-rigid nature, this compound is not a typical monomer for the synthesis of crystalline COFs. Its incorporation would likely disrupt the long-range order necessary for COF formation. However, it could be highly useful in the related field of amorphous Porous Polymer Networks (PPNs) or for the post-synthetic modification of existing COFs.

PPN Synthesis: In PPNs, where crystallinity is not a prerequisite, the flexibility of this compound can be an advantage, leading to robust, non-brittle materials. It can be copolymerized with rigid monomers to introduce amine functionality and increase gas-solid interactions, for applications like CO₂ capture.

Post-Synthetic Modification: A pre-formed COF containing reactive sites (e.g., acyl chloride or aldehyde groups) within its pores could be functionalized with this compound. This would graft the flexible aminomethyl chain onto the pore walls, introducing basic sites to enhance the selective adsorption of acidic gases like CO₂ and SO₂.

Catalysis and Organocatalysis

(6-Aminohexyl)(methyl)amine as an Organocatalyst in Organic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. Amines are a cornerstone of organocatalysis, participating in a variety of catalytic cycles.

As amines, both the primary and secondary amino groups of this compound can function as Brønsted bases, accepting protons to activate substrates. The differing basicities of the primary and secondary amines could be exploited in reactions requiring a specific protonation state or in cooperative catalytic cycles. In principle, this compound could catalyze reactions such as Michael additions, aldol (B89426) reactions, and conjugate additions by deprotonating carbon acids to generate nucleophilic enolates or related species. The flexible hexyl chain could also allow the two amine groups to act in concert, potentially leading to enhanced reactivity or selectivity.

The lone pairs of electrons on the nitrogen atoms of this compound enable it to act as a nucleophile. In nucleophilic catalysis, the catalyst adds to an electrophilic substrate to form a reactive intermediate, which then reacts with another reagent, regenerating the catalyst. For instance, the secondary amine could, in theory, participate in enamine or iminium ion catalysis, common strategies for the functionalization of carbonyl compounds. The primary amine offers another site for nucleophilic attack or for secondary interactions that could influence the reaction's outcome.

While this compound itself is achiral, it serves as a valuable scaffold for the synthesis of chiral catalysts. By introducing chirality at the nitrogen atoms, on the hexyl backbone, or by derivatizing the amine groups with chiral auxiliaries, a diverse range of chiral ligands and organocatalysts could be developed. These modified catalysts could find application in asymmetric synthesis, where the creation of a specific enantiomer of a chiral product is desired. For example, chiral derivatives could be employed in asymmetric aldol reactions, Michael additions, or Mannich reactions, where the catalyst's stereochemistry would direct the formation of one enantiomer over the other.

Metal Complexes of this compound in Homogeneous Catalysis

The ability of amines to coordinate to metal centers makes this compound a potential ligand for homogeneous catalysis. The formation of stable chelate rings with a metal ion is a well-established strategy for creating active and selective catalysts.

This compound can act as a bidentate ligand, coordinating to a metal center through both nitrogen atoms. The flexibility of the hexyl chain would allow for the formation of a thermodynamically stable seven-membered chelate ring. The steric and electronic properties of the resulting metal complex could be fine-tuned by modifying the substituents on the nitrogen atoms or the hexyl backbone. This tailored ligand design is crucial for controlling the reactivity and selectivity of the metal catalyst in various transformations.

Metal complexes bearing amine ligands are widely used in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. A transition metal complex of this compound could potentially catalyze such reactions. The ligand's role would be to stabilize the metal center, influence its oxidative addition and reductive elimination steps, and thereby control the efficiency and selectivity of the coupling process. The specific nature of the amine groups could also play a role in substrate activation and product release from the catalytic cycle.

Therefore, this article cannot be generated as requested due to the lack of available scientific literature on the catalytic applications of "this compound" in the specified areas.

Supramolecular Chemistry and Self Assembly

Hydrogen Bonding Interactions Involving (6-Aminohexyl)(methyl)amine

Hydrogen bonding is a critical directional force in the self-assembly of systems containing this compound. The molecule possesses three hydrogen bond donors (two from the primary amine and one from the secondary amine) and two hydrogen bond acceptor sites (the lone pair of electrons on each nitrogen atom). This functionality enables it to form extensive networks.

The primary amine group can participate in multiple hydrogen bonds, leading to robust, interconnected structures. The secondary amine, with its single N-H bond, also contributes to these networks. The presence of the methyl group on the secondary amine introduces steric hindrance that can influence the geometry and strength of the hydrogen bonds it forms compared to an unsubstituted diamine like 1,6-hexanediamine (B7767898). This steric influence can be exploited to fine-tune the resulting supramolecular architecture. In biological and chemical systems, these interactions are fundamental to molecular recognition and the stability of assembled structures.

Table 1: Hydrogen Bonding Capabilities of this compound

| Functional Group | Number of H-Bond Donors | Number of H-Bond Acceptors | Potential Influence of Methyl Group |

|---|---|---|---|

| Primary Amine (-NH₂) | 2 | 1 | N/A |

| Secondary Amine (-NHCH₃) | 1 | 1 | Steric hindrance affecting bond angle and accessibility |

| Total Molecule | 3 | 2 | Modulates overall packing and network geometry |

Host-Guest Chemistry with Amine Receptors

The amine groups of this compound make it an excellent guest molecule for various macrocyclic hosts, such as cucurbiturils and cyclodextrins. In aqueous solutions, the amine groups can be protonated to form ammonium (B1175870) cations, which are strongly attracted to the electron-rich portals and hydrophobic cavities of these hosts.

Research on similar α,ω-diaminoalkanes has shown that the stability of the host-guest complex is highly dependent on the length of the alkyl chain. nih.gov For a guest like this compound, the hexyl chain is of a suitable length to be encapsulated within the cavity of hosts like α-cyclodextrin or cucurbit oup.comuril. nih.govchemrxiv.org The terminal ammonium groups would then interact favorably with the carbonyl portals of the cucurbituril (B1219460) or the hydroxyl groups of the cyclodextrin, stabilizing the resulting pseudorotaxane structure. The N-methyl group would add steric bulk and slightly increase the hydrophobicity compared to 1,6-hexanediamine, potentially altering the binding constant and the kinetics of complexation. Studies on 1,6-diaminohexane with α-cyclodextrin provide a reference for the binding affinities that could be expected. nih.gov

Table 2: Association Constants (Kₐ) for α-Cyclodextrin with Diamine Guests

| Guest Molecule | Association Constant (Kₐ, M⁻¹) | Comments |

|---|---|---|

| 1,6-Diaminohexane | 240 | Data for the unmethylated analogue provides a baseline. nih.gov |

| 1,8-Diaminooctane | 830 | Longer chain length increases binding affinity. nih.gov |

| This compound | Predicted to be similar to 1,6-diaminohexane | The N-methyl group may slightly increase Kₐ due to a better fit or increased hydrophobicity, or decrease it due to steric hindrance at the portal. |

Self-Assembled Monolayers (SAMs) Formed from Amine Derivatives

Derivatives of this compound can be used to form self-assembled monolayers (SAMs) on various substrates. For instance, if functionalized with a thiol group (e.g., at the opposing end of the hexyl chain), the molecule could form a well-ordered monolayer on a gold surface. The terminal amine groups would then decorate the surface of the SAM, controlling its chemical properties.

Amine-terminated SAMs are widely used to alter surface properties such as wettability and reactivity. acs.orgnih.gov The primary and secondary amines of a this compound-derived SAM would present a positively charged, hydrophilic surface at neutral or acidic pH. This surface could be used for the subsequent immobilization of biomolecules like DNA or proteins, or for fabricating sensor arrays. acs.orgacs.org The ratio of primary to secondary amines on the surface could influence the morphology of subsequently attached layers; for example, amine-terminated SAMs have been shown to result in more branched networks of bacterial cells in biofilm studies compared to simple alkyl SAMs. nih.gov

Table 3: Properties of Amine-Terminated Self-Assembled Monolayers

| Property | Description | Relevance of this compound Derivative |

|---|---|---|

| Surface Wettability | Can be switched from hydrophobic to hydrophilic upon protonation of the amine groups. | The mixed primary/secondary amine surface would be hydrophilic and positively charged below its pKₐ. oup.com |

| Surface Reactivity | Amine groups serve as reactive sites for covalent attachment of other molecules (e.g., via amide coupling). acs.org | Provides two types of nucleophilic sites for surface functionalization. |

| Biomolecule Immobilization | Electrostatic attraction of negatively charged biomolecules (e.g., DNA) to the protonated amine surface. | Enables controlled anchoring of biological materials for biosensors or biocompatible coatings. |

| Stability | Amine groups are susceptible to photooxidation under ambient conditions, which can alter surface properties over time. acs.org | Surface requires protection from light and air to maintain long-term stability. acs.org |

Template-Directed Synthesis and Self-Organization

In the synthesis of porous materials like zeolites and metal-organic frameworks (MOFs), organic molecules are often used as structure-directing agents (SDAs) or templates. These molecules guide the organization of the inorganic components, leading to specific pore structures and topologies. Diamines, including 1,6-diaminohexane, are well-known SDAs in the synthesis of certain zeolites. oapen.org

This compound, with its specific size, shape, and charge distribution upon protonation, can function as an effective template. Its flexible hexyl chain can adopt various conformations to fit within the forming crystalline lattice, while the terminal ammonium centers balance the negative charge of the inorganic framework (e.g., an aluminosilicate). The subtle difference in size and shape introduced by the N-methyl group, compared to 1,6-diaminohexane, could potentially direct the formation of novel zeolite or MOF structures.

Dynamic Covalent Chemistry (DCC) Utilizing Amine Functionality

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for error correction and thermodynamic control over product distribution. The primary and secondary amine groups of this compound are ideal functional handles for DCC.

These amines can react reversibly with aldehydes or ketones to form imines (Schiff bases). nih.gov This reaction is a cornerstone of DCC and is typically reversible under acidic conditions. The presence of both a primary and a secondary amine in one molecule offers the potential to create complex dynamic systems. For example, the primary amine might react faster or form a more stable imine than the sterically more hindered secondary amine. This difference in reactivity could be used to create hierarchical or stimuli-responsive materials. acs.org Such systems are valuable in the development of self-healing polymers, adaptable materials, and dynamic combinatorial libraries for drug discovery. nih.gov

Biomolecular Self-Assembly Studies (Mechanistic Focus)

Polyamines play a crucial role in many biological processes by interacting with and organizing biomolecules like DNA, proteins, and lipids. nih.gov this compound can serve as a simple model system to study the fundamental mechanisms of these interactions.

Upon protonation, the molecule becomes a dicationic species that can interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA, leading to its condensation. It can also interact with proteins and peptides, potentially inducing aggregation or influencing their folding into specific secondary structures. osti.gov Mechanistic studies using such molecules help elucidate how the spacing and nature of charge centers, as well as hydrophobic effects from the alkyl chain, contribute to the self-assembly of complex biological architectures. osti.govresearchgate.net Understanding these interactions at a molecular level is essential for applications in gene delivery and the development of materials for tissue engineering.

Analytical Methodologies for 6 Aminohexyl Methyl Amine and Its Derivatives in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of (6-Aminohexyl)(methyl)amine. Techniques such as NMR, IR, Raman, and Mass Spectrometry provide detailed information about the compound's atomic connectivity, functional groups, and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound by providing information on the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

In a typical ¹H NMR spectrum, the protons attached to nitrogen atoms (-NH₂ and -NH) would appear as broad signals whose chemical shifts are sensitive to solvent, concentration, and temperature. The protons of the N-methyl group would yield a distinct singlet. The twelve protons of the hexyl chain's six methylene (B1212753) (-CH₂-) groups would appear as multiplets in the aliphatic region of the spectrum. Protons on carbons adjacent to the nitrogen atoms are deshielded and would resonate at a higher chemical shift (further downfield) compared to those in the middle of the alkyl chain.

In the ¹³C NMR spectrum, seven distinct signals would be expected: one for the N-methyl carbon and six for the carbons of the hexyl chain. Similar to the proton spectrum, the carbons directly bonded to the nitrogen atoms would be shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H₂N -CH₂- | ~2.7 | ~42 |

| -CH₂-CH₂-N | ~1.5 | ~30 |

| -CH₂-CH₂-CH₂- | ~1.3 | ~27 |

| -CH₂-CH₂-C H₂-N- | ~1.4 | ~26 |

| -CH₂-C H₂-N(CH₃)H | ~2.5 | ~51 |

| -N(C H₃)H | ~2.4 | ~36 |

| H ₂N- | Variable (broad) | N/A |

| -NH (CH₃) | Variable (broad) | N/A |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. The presence of both primary and secondary amine groups gives rise to a characteristic spectral fingerprint.

The IR spectrum is expected to show the following key absorption bands:

N-H Stretching: Primary amines (R-NH₂) typically show two bands (asymmetric and symmetric stretching) in the 3300-3500 cm⁻¹ region. nih.gov Secondary amines (R₂-NH) show a single, weaker band in the same region. nih.gov Therefore, this compound should display multiple peaks in this area.

C-H Stretching: Absorptions from the methyl and methylene groups appear just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group results in a band between 1580-1650 cm⁻¹. nih.gov

C-N Stretching: The stretching vibrations for aliphatic amines are found in the 1020-1250 cm⁻¹ region. nih.gov

N-H Wagging: A broad, strong band for primary and secondary amines can be observed in the 665-910 cm⁻¹ range. nih.gov

Data from the similar compound 1,6-Hexanediamine (B7767898) shows characteristic N-H stretching and bending vibrations consistent with a primary amine. nist.gov The related N,N'-dimethyl-1,6-hexanediamine, a purely secondary diamine, would show a single N-H stretch. The spectrum of this compound would be a composite of these features.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3300 - 3500 | Medium |

| N-H Stretch | Secondary Amine (-NHCH₃) | 3310 - 3350 | Weak |

| C-H Stretch (asymmetric & symmetric) | Methylene & Methyl (-CH₂-, -CH₃) | 2850 - 2960 | Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 | Medium |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium-Weak |

| N-H Wag | Primary & Secondary Amine | 665 - 910 | Strong, Broad |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, enabling determination of the molecular weight and structural details. For amines, the "nitrogen rule" is a key principle. Since this compound (C₇H₁₈N₂) contains an even number of nitrogen atoms, its molecular ion (M⁺) peak is expected at an even m/z value (calculated molecular weight: 130.23 g/mol ).

The fragmentation of aliphatic amines in MS is dominated by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). whitman.edulibretexts.org This process results in the formation of a stable, resonance-stabilized iminium cation. whitman.edulibretexts.org For this compound, α-cleavage can occur at two positions:

At the primary amine end: Cleavage of the C1-C2 bond would result in a prominent fragment ion at m/z 30 ([CH₂=NH₂]⁺). whitman.edu

At the secondary amine end: Cleavage of the C5-C6 bond would produce a fragment at m/z 44 ([CH₂=NHCH₃]⁺). Loss of the larger alkyl group is often preferred. whitman.edumiamioh.edu

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 130 | [C₇H₁₈N₂]⁺ | Molecular Ion (M⁺) |

| 44 | [CH₃NH=CH₂]⁺ | α-cleavage at the secondary amine |

| 30 | [H₂N=CH₂]⁺ | α-cleavage at the primary amine |

| 86 | [M - CH₃NH]⁺ | Cleavage of the C-N bond |

| 115 | [M - CH₃]⁺ | Loss of a methyl radical |

Chromatographic Separation Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. However, the high polarity and basicity of amines can lead to poor peak shapes and strong adsorption on conventional silica-based columns. labrulez.comnih.gov

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its low volatility and high polarity, which cause significant peak tailing on standard columns. labrulez.comnih.gov To overcome this, specialized columns are required. These often involve a stationary phase that has been deactivated with a base, such as potassium hydroxide (B78521) (KOH), to minimize interactions with the basic amine analytes. labrulez.com Porous polymer packings or graphitized carbon-based columns are also effective for separating aliphatic amines. labrulez.combre.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for amine analysis. Since this compound lacks a chromophore, direct UV detection is not feasible, necessitating the use of alternative detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD). sigmaaldrich.com Alternatively, derivatization is employed to introduce a UV-active or fluorescent tag. sigmaaldrich.com Several HPLC modes can be used:

Reversed-Phase (RP-HPLC): Often requires an ion-pairing agent in the mobile phase to improve retention and peak shape of the protonated amine on a C18 column.

Hydrophilic Interaction Liquid Chromatography (HILIC): An effective mode for retaining highly polar compounds like diamines.

Ion-Exchange Chromatography: Separates analytes based on their charge.

Derivatization for Enhanced Detection

Derivatization is a chemical modification process that converts the analyte into a derivative with improved analytical properties. For this compound, this is a crucial step to enhance volatility for GC or to introduce a detectable moiety for HPLC. nih.govsemanticscholar.org

For GC Analysis:

Acylation: Reagents like pentafluorobenzoyl chloride (PFBOC) react with both primary and secondary amine groups to form amides. researchgate.net These derivatives are less polar, more volatile, and highly sensitive to electron capture detection (ECD).

Silylation: Silylating agents replace the active hydrogens on the amine groups with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability.

For HPLC Analysis: The goal is typically to attach a chromophore (UV-absorbing) or a fluorophore (fluorescent) to the amine groups.

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. It does not react with the secondary amine, allowing for selective analysis of the primary amine function. nih.gov

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, highly fluorescent derivatives. nih.gov

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Reacts with both primary and secondary amines to produce strongly fluorescent sulfonamide derivatives. nih.gov

2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu): A reagent that reacts with primary amines to form stable derivatives suitable for HPLC with fluorescence detection. sigmaaldrich.com

The choice of derivatization reagent depends on the specific analytical goal, such as whether to target only the primary amine or both amine functionalities, and the desired sensitivity of the method. nih.gov

Table 4: Common Derivatization Reagents for Amine Analysis

| Reagent | Target Groups | Analytical Method | Advantages |

| Pentafluorobenzoyl chloride (PFBOC) | Primary & Secondary Amines | GC-ECD | High volatility, high sensitivity |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Primary & Secondary Amines | GC-FID/MS | Increases volatility and stability |

| o-Phthalaldehyde (OPA) / Thiol | Primary Amines Only | HPLC-FLD | Fast reaction, highly fluorescent derivative |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines | HPLC-FLD/UV | Stable derivative, high sensitivity |

| Dansyl Chloride | Primary & Secondary Amines | HPLC-FLD/UV | Stable derivative, strong fluorescence |

X-ray Crystallography and Structural Elucidation of Co-Crystals and Salts

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid, including salts and co-crystals of this compound. nih.govnih.gov This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties of the compound. researchgate.net

The process begins with the growth of a high-quality single crystal of the salt or co-crystal. nih.gov When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays, producing a unique diffraction pattern. nih.gov By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated. nih.gov This map is then interpreted to build an atomic model of the molecule's structure.

In cases where obtaining a suitable single crystal is challenging, X-ray powder diffraction (XRPD) can be a powerful alternative for structural elucidation. mdpi.com XRPD is performed on a polycrystalline sample and is a vital tool in pharmaceutical science for characterizing new co-crystals and salts. mdpi.com The crystal structure can be solved from the powder pattern using computational methods like simulated annealing and refined using the Rietveld method. mdpi.com

For this compound, forming salts with various acids (e.g., hydrochlorides, sulfates) or co-crystals with pharmaceutically acceptable coformers can modify its physical properties. X-ray crystallography would be essential to confirm the formation of these new solid forms and to analyze the hydrogen bonding networks and crystal packing arrangements. For example, in the crystal structure of the related compound hexamethylenediamine, the molecules are linked by hydrogen bonds. The structural data for its co-crystals and salts would reveal how the introduction of a methyl group and a counter-ion or coformer alters these interactions.

Table 2: Crystallographic Data for the Parent Compound Hexamethylenediamine

| Parameter | Value |

|---|---|

| CCDC Number | 132873 |

| Molecular Formula | C₆H₁₆N₂ |

| Systematic Name | hexane-1,6-diamine |

Data sourced from PubChem CID 16402. nih.gov

Quantitative Analysis in Research Matrices (e.g., reaction mixtures, polymer samples)

Accurate quantification of this compound in complex matrices like reaction mixtures and polymer samples is critical for process monitoring, quality control, and assessing residual monomer levels.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a versatile technique for this purpose. Due to the lack of a strong chromophore in aliphatic amines, direct UV detection is often not sensitive enough. Therefore, a derivatization step is typically employed to attach a UV-absorbing or fluorescent tag to the amine. chromatographyonline.comresearchgate.net Reagents like salicylaldehyde (B1680747) can be used to form Schiff bases with primary amines, which can then be quantified by HPLC with UV detection. chromatographyonline.comresearchgate.net This approach has been validated for determining residual primary amines in epoxy-amine adducts. chromatographyonline.com

For more complex matrices or lower concentrations, liquid chromatography coupled with mass spectrometry (LC-MS) provides higher selectivity and sensitivity. This method can separate the analyte from matrix components and provide mass-based confirmation and quantification. uqam.ca

Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is another powerful technique. Thermal desorption-GC/MS (TD-GC/MS) has been successfully applied for the rapid quantification of residual solvents like N-Methyl-2-pyrrolidone (NMP) in various polymer matrices, demonstrating good linearity and recovery rates. nih.gov A similar TD-GC/MS method could be developed for quantifying residual this compound in polymer samples.

Titration Methods: For higher concentrations, non-aqueous titration is a reliable and established method for determining the total amine content in polymers. mt.com The method involves dissolving the sample in a suitable solvent, such as glacial acetic acid, and titrating with a strong acid like perchloric acid. mt.com This technique determines the "amine value," which is a measure of the total basic amine content in the sample. mt.com

Table 3: Quantitative Analysis Techniques for Amines in Research Matrices

| Technique | Matrix | Principle | Key Performance Metrics |

|---|---|---|---|

| HPLC with UV Detection (after derivatization) | Epoxy-amine adducts, Polymer samples | Derivatization with an agent like salicylaldehyde to form a UV-absorbing product, followed by chromatographic separation and quantification. chromatographyonline.com | Allows for selective measurement of residual primary amines. chromatographyonline.com |

| Thermal Desorption-GC/MS (TD-GC/MS) | Polymer matrices | Thermal desorption of the analyte from the polymer matrix, followed by GC separation and MS detection. nih.gov | For NMP analysis: Linearity (r² = 0.9998), good recovery (98.8-106.6%), and precision (<5.3% RSD). nih.gov |

| Nonaqueous Titration | Polymers, Polymer building blocks | Titration of the basic amine groups with a strong acid (e.g., perchloric acid) in a non-aqueous solvent (e.g., glacial acetic acid). mt.com | Provides a sharp endpoint for quantifying total amine content (Amine Value). mt.com |

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, orbital energies, and molecular reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like (6-Aminohexyl)(methyl)amine, DFT studies would typically involve the use of various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) to calculate properties such as optimized geometry, Mulliken atomic charges, frontier molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). These calculations would provide insights into the molecule's stability, reactivity hotspots, and potential for engaging in chemical reactions. However, no specific DFT studies on this compound have been published.

Ab Initio Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy. Such calculations for this compound would provide benchmark data on its geometric parameters, vibrational frequencies, and electronic energies. A search of the scientific literature yielded no specific ab initio studies focused on this compound.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could model its behavior in different solvents or in the presence of other molecules. This would allow for the characterization of intermolecular forces, such as hydrogen bonding involving the amine groups, and van der Waals interactions. Such simulations are crucial for understanding the compound's solution-phase behavior and its interactions with biological macromolecules or material surfaces. At present, no such simulation studies for this compound have been reported.

Conformational Analysis of this compound